potassium (2Z)-3-cyano-3-(4-methoxyphenyl)prop-2-enoate
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Overview
Description
Potassium (2Z)-3-cyano-3-(4-methoxyphenyl)prop-2-enoate is an organic compound characterized by the presence of a cyano group, a methoxyphenyl group, and a potassium salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (2Z)-3-cyano-3-(4-methoxyphenyl)prop-2-enoate typically involves the reaction of 4-methoxybenzaldehyde with malononitrile in the presence of a base, followed by the addition of potassium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Potassium (2Z)-3-cyano-3-(4-methoxyphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Potassium (2Z)-3-cyano-3-(4-methoxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of potassium (2Z)-3-cyano-3-(4-methoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate: Similar structure but with an ethyl ester group instead of a potassium salt.
Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate: Similar structure but with a methyl ester group and different stereochemistry.
Uniqueness
Potassium (2Z)-3-cyano-3-(4-methoxyphenyl)prop-2-enoate is unique due to the presence of the potassium salt, which can influence its solubility and reactivity compared to its ester counterparts. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C11H8KNO3 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
potassium;(Z)-3-cyano-3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H9NO3.K/c1-15-10-4-2-8(3-5-10)9(7-12)6-11(13)14;/h2-6H,1H3,(H,13,14);/q;+1/p-1/b9-6+; |
InChI Key |
IIFNHDNJTCKPDX-MLBSPLJJSA-M |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C/C(=O)[O-])/C#N.[K+] |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CC(=O)[O-])C#N.[K+] |
Origin of Product |
United States |
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